molecular formula C8H8O4S B181073 3-(Methylsulfonyl)benzoic acid CAS No. 5345-27-7

3-(Methylsulfonyl)benzoic acid

Cat. No. B181073
CAS RN: 5345-27-7
M. Wt: 200.21 g/mol
InChI Key: KUTBMATZUQWFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H8O4S . It has an average mass of 200.212 Da and a monoisotopic mass of 200.014328 Da .


Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonyl)benzoic acid consists of a benzoic acid core with a methylsulfonyl group attached . The empirical formula is C8H8O4S .


Physical And Chemical Properties Analysis

3-(Methylsulfonyl)benzoic acid is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 457.8±37.0 °C at 760 mmHg, and a flash point of 230.7±26.5 °C .

Scientific Research Applications

Application 1: Corrosion Inhibitor

  • Specific Scientific Field : Materials Science, specifically Corrosion Science .
  • Summary of the Application : “3-(Methylsulfonyl)benzoic acid” has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .
  • Methods of Application or Experimental Procedures : The inhibition efficiency of this compound was evaluated using various techniques such as weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
  • Results or Outcomes : The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of “3-(Methylsulfonyl)benzoic acid” increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations have also been used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .

Application 2: Oxidation Catalyst

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-(Methylsulfonyl)benzoic acid” has been used as a catalyst in the oxidation of toluenes to benzoic acids .
  • Methods of Application or Experimental Procedures : The specific experimental procedures are not provided in the source, but it involves the use of “3-(Methylsulfonyl)benzoic acid” as a catalyst in the oxidation process .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it mentions that this method of oxidation has certain advantages over traditional methods .

Safety And Hazards

3-(Methylsulfonyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also harmful to aquatic life .

properties

IUPAC Name

3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBMATZUQWFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277596
Record name 3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)benzoic acid

CAS RN

5345-27-7
Record name 5345-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylsulfonyl)benzoic acid
Reactant of Route 2
3-(Methylsulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Methylsulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Methylsulfonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Methylsulfonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Methylsulfonyl)benzoic acid

Citations

For This Compound
23
Citations
M Baumgarth, N Beier, R Gericke - Journal of medicinal chemistry, 1997 - ACS Publications
The inhibition of the Na + /H + exchanger during cardiac ischemia and reperfusion has been shown to be beneficial for the preservation of the cellular integrity and functional …
Number of citations: 95 pubs.acs.org
RW Brown - The Journal of Organic Chemistry, 1991 - ACS Publications
(Alkylsulfonyl) benzoic acids are useful intermediates for a variety of synthetic compounds possessing pharmaceutical1 and herbicidal2 activity. Literature methods for the preparation of …
Number of citations: 18 pubs.acs.org
JA Vervynckt - 2009 - digitalcommons.wku.edu
Over 200,000 people in the United States are diagnosed annually with malignant brain tumors. Current therapeutic methods prove ineffective at treating this type of cancer due to the …
Number of citations: 5 digitalcommons.wku.edu
F Rived, M Rosés, E Bosch - Analytica chimica acta, 1998 - Elsevier
A comprehensive and critical compendium of the pK a values in methanol of phenol derivatives, carboxylic acids, both aliphatic and aromatic acid derivatives, protonated amines and …
Number of citations: 290 www.sciencedirect.com
R Gueye, C Pouget, Y Champavier, J Buxeraud… - Comptes Rendus …, 2014 - Elsevier
… To a solution of 3-methylsulfonyl benzoic acid (7) (0.200 g, 1 mmol) in anhydrous THF (15 mL) was added dropwise MeLi (1.6 M in Et 2 O, 2.50 mL, 4 mmol) at –78 C under N 2 . The …
Number of citations: 6 www.sciencedirect.com
N Fusetani, T Sugawara, S Matsunaga… - The Journal of Organic …, 1991 - ACS Publications
Japanese marine invertebrates, we found that the lipophilic extract of the marine sponge Mycale adhaerens showed potent cytotoxic activity. Bioassay-guided isolation yielded five …
Number of citations: 172 pubs.acs.org
S Moulay - Phosphorus, Sulfur, and Silicon and the Related …, 2021 - Taylor & Francis
… afforded 81% of 4-isopropyl-3-methylsulfonyl-benzoic acid. This product was obtained in 73… 95–105 C, and for 5–7 h, gave 4-isopropyl-3-methylsulfonyl-benzoic acid in 80–94% yields. …
Number of citations: 3 www.tandfonline.com
N Tian, H Wu, H Zhang, D Yang, L Lv, Z Yang… - Bioorganic & medicinal …, 2020 - Elsevier
Triple-negative breast cancer (TNBC), a subset of breast cancers, have poorer survival than other breast cancer types. Recent studies have demonstrated that the abnormal Hedgehog (…
Number of citations: 6 www.sciencedirect.com
JD Huber, J Bentzien, SJ Boyer, J Burke… - Journal of medicinal …, 2012 - ACS Publications
… The required CBZ-protected acylguanidine was obtained using the CDI coupling general procedure from 3-methylsulfonyl-benzoic acid (Acros, 36.9 mg, 0.228 mmol) in N,N-…
Number of citations: 35 pubs.acs.org
S Hayashi, A Hirao, A Imai, H Nakamura… - Journal of medicinal …, 2009 - ACS Publications
An endogenous heptadecapeptide, nociceptin/orphanin FQ (N/OFQ), and a G-protein-coupled receptor, N/OFQ peptide (NOP) receptor [or opioid-receptor-like-1 (ORL1) receptor], have …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.